4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate
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Overview
Description
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibromo-substituted cyclohexadienone moiety linked to an amino phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate typically involves the following steps:
Bromination: The starting material, cyclohexa-2,5-dien-1-one, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 3,5-dibromo-4-oxocyclohexa-2,5-dien-1-one.
Amination: The dibromo compound is then reacted with aniline to form the corresponding amino derivative.
Acetylation: Finally, the amino derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxyphenyl acetate
- 3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate
Uniqueness
4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate stands out due to its unique combination of a dibromo-substituted cyclohexadienone moiety and an amino phenyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84819-87-4 |
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Molecular Formula |
C14H9Br2NO3 |
Molecular Weight |
399.03 g/mol |
IUPAC Name |
[4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate |
InChI |
InChI=1S/C14H9Br2NO3/c1-8(18)20-11-4-2-9(3-5-11)17-10-6-12(15)14(19)13(16)7-10/h2-7H,1H3 |
InChI Key |
CANSAWQFKJWHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Br)Br |
Origin of Product |
United States |
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